Asunaprevir Ki and EC50 Values Demonstrate Superior In Vitro Potency Against Genotype 1b Replicons Compared to Genotype 1a
Asunaprevir exhibits approximately 1.7-fold greater binding affinity (Ki) and approximately 3.3-fold greater antiviral potency (EC50) against HCV genotype 1b compared to genotype 1a in cell-based replicon assays. This intra-compound differential establishes a clear genotypic selectivity that is not uniformly observed across all NS3 protease inhibitors. Specifically, asunaprevir competitively binds to the NS3/4A protease complex with Ki values of 0.24 nM (genotype 1b, J4L6S strain) versus 0.4 nM (genotype 1a, H77 strain) [1]. In HuH7 replicon cells, the 50% effective concentration (EC50) for genotype 1b Con1 replicon inhibition is 1.2 nM, compared to 4 nM for genotype 1a H77 replicon inhibition [2].
| Evidence Dimension | Inhibition constant (Ki) and antiviral potency (EC50) against HCV NS3 protease |
|---|---|
| Target Compound Data | Ki (GT1b) = 0.24 nM; EC50 (GT1b) = 1.2 nM |
| Comparator Or Baseline | Ki (GT1a) = 0.4 nM; EC50 (GT1a) = 4 nM |
| Quantified Difference | 1.7-fold lower Ki; 3.3-fold lower EC50 (higher potency for GT1b) |
| Conditions | Recombinant NS3/4A protease enzyme assay (Ki); HuH7 replicon cells after 4 days incubation with luciferase reporter gene assay (EC50) |
Why This Matters
This 3.3-fold EC50 differential in replicon cells is critical for researchers designing genotype-specific antiviral screening cascades or mechanism-of-action studies where GT1b-preferential activity is a required selection criterion.
- [1] McPhee F, Sheaffer AK, Friborg J, et al. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Antimicrobial Agents and Chemotherapy. 2012;56(10):5387-5396. View Source
- [2] BindingDB entry BDBM50287594. Asunaprevir::BMS 650032. EC50: 1.20 nM against HCV genotype 1b Con1 NS3 protease in human HuH7 replicon cells. Accessed 2026. View Source
